[1-(1H-benzimidazol-2-yl)-1-methylethyl]amine dihydrochloride
Overview
Description
“[1-(1H-benzimidazol-2-yl)-1-methylethyl]amine dihydrochloride” is a chemical compound with the CAS Number: 102880-52-4 . It has a molecular weight of 248.15 and its IUPAC name is 2-(1H-benzimidazol-2-yl)-2-propanamine dihydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H13N3.2ClH/c1-10(2,11)9-12-7-5-3-4-6-8(7)13-9;;/h3-6H,11H2,1-2H3,(H,12,13);2*1H . This indicates that the compound contains a benzimidazole ring attached to a propanamine group.Physical And Chemical Properties Analysis
This compound is a solid . The exact physical and chemical properties such as melting point, boiling point, and density are not available in the resources.Scientific Research Applications
Antiparasitic Activity
This compound has shown potential in the development of treatments for parasitic infections, particularly those caused by Trichinella spiralis . Studies have indicated that new benzimidazolyl-2-hydrazones, which share a structural similarity with the compound , are more active than clinically used anthelmintic drugs such as albendazole and ivermectin . These findings suggest that derivatives of this compound could be effective in combating parasitic larvae and may lead to new antiparasitic medications.
Antioxidant Properties
The benzimidazole derivatives have been recognized for their antioxidant activity. They are capable of reacting with various free radicals through several possible reaction pathways, which include Hydrogen Atom Transfer (HAT) in nonpolar medium, Single Electron Transfer followed by Proton Transfer (SET-PT) in polar medium, and Radical Adduct Formation (RAF) in both media . This indicates that the compound could be used in scientific research aimed at developing new antioxidants.
Anticancer Potential
Research has demonstrated that 1H-benzimidazole-2-yl hydrazones affect tubulin polymerization and exhibit cytotoxicity against human malignant cell lines . This suggests that derivatives of the compound could be explored for their antineoplastic activity, potentially leading to new cancer therapies.
Tubulin Polymerization Modulation
The compound’s effect on tubulin polymerization has been evaluated, showing that it can elongate the nucleation phase and slow down the polymerization process comparably to nocodazole . This property is significant for cancer research, as tubulin is a target for anticancer drugs, and modulating its polymerization can be a strategy to inhibit cancer cell growth.
Antimicrobial Effects
Benzimidazole derivatives have been reported to possess potent antibacterial properties against several resistant organisms, including methicillin and vancomycin-resistant Staphylococcus aureus . This suggests that the compound could be used in the development of new antibacterial agents, which is crucial in the fight against antibiotic resistance.
Molecular Docking Studies
Molecular docking studies have been conducted to explore the possible binding modes of benzimidazole hydrazones with tubulin at the colchicine binding site . This research is essential for understanding how these compounds interact with biological targets and can inform the design of drugs with improved efficacy and specificity.
Mechanism of Action
Target of Action
It’s worth noting that benzimidazole derivatives have been extensively utilized as a drug scaffold in medicinal chemistry . They are known to interact with proteins and enzymes, which suggests that this compound may also interact with specific proteins or enzymes .
Mode of Action
Benzimidazole derivatives are known to exhibit a wide range of biological activities, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity . This suggests that the compound may interact with its targets, leading to changes that result in these effects.
Biochemical Pathways
These could potentially include pathways related to viral replication, tumor growth, blood pressure regulation, gastric acid secretion, parasitic infection, microbial growth, and inflammation .
Result of Action
Based on the known activities of benzimidazole derivatives, it can be inferred that the compound may have effects at the molecular and cellular level that contribute to its potential antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound Factors such as pH, temperature, and the presence of other molecules can affect how a compound interacts with its targets and exerts its effects.
This compound, like other benzimidazole derivatives, holds promise for a wide range of therapeutic applications due to its potential for diverse biological activities .
properties
IUPAC Name |
2-(1H-benzimidazol-2-yl)propan-2-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3.2ClH/c1-10(2,11)9-12-7-5-3-4-6-8(7)13-9;;/h3-6H,11H2,1-2H3,(H,12,13);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJTKKYDOKPJPCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC2=CC=CC=C2N1)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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